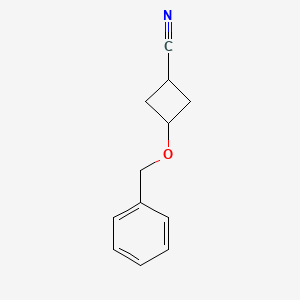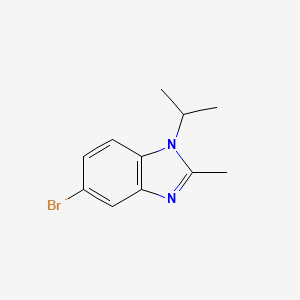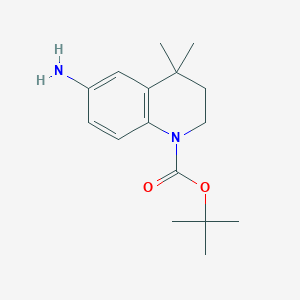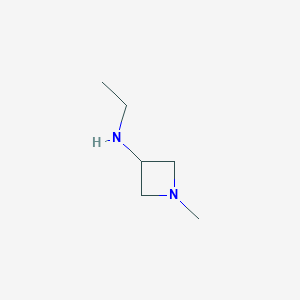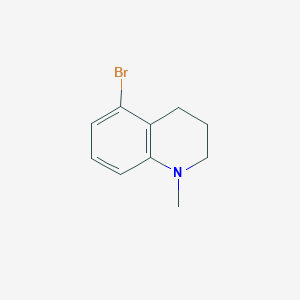
5-溴-1-甲基-1,2,3,4-四氢喹啉
描述
5-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound with the molecular formula C10H12BrN. It is a derivative of tetrahydroquinoline, where a bromine atom is substituted at the 5th position and a methyl group at the 1st position. This compound is primarily used in research and development, particularly in the fields of medicinal chemistry and organic synthesis .
科学研究应用
5-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and infectious diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and agrochemicals.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the development of dyes, pigments, and other specialty chemicals.
作用机制
Target of Action
It is known that 1,2,3,4-tetrahydroisoquinolines, a closely related class of compounds, have been found to interact with various biological targets, including enzymes and receptors involved in neurodegenerative disorders .
Mode of Action
1,2,3,4-tetrahydroisoquinolines are known to exert their effects through various mechanisms, such as the inhibition or modulation of target enzymes or receptors .
Biochemical Pathways
It is known that 1,2,3,4-tetrahydroisoquinolines can influence several biochemical pathways, particularly those involved in neurodegenerative disorders .
Pharmacokinetics
It is known to have high gastrointestinal absorption and is permeable to the blood-brain barrier . It is also known to inhibit CYP1A2 and CYP2D6, which are important enzymes involved in drug metabolism .
Result of Action
Related compounds such as 1-methyl-1,2,3,4-tetrahydroisoquinoline have been reported to prevent the neurotoxic effects of certain endogenous neurotoxins .
Action Environment
The action of 5-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it is recommended to be stored in a refrigerator . Additionally, its efficacy may be influenced by the presence of other substances in the body, such as other drugs or endogenous compounds .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline typically involves the bromination of 1-methyl-1,2,3,4-tetrahydroquinoline. One common method is the electrophilic bromination using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3). The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to control the regioselectivity and yield .
Industrial Production Methods
In an industrial setting, the production of 5-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and enhances safety .
化学反应分析
Types of Reactions
5-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form quinoline derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reduction of the compound can lead to the formation of 1-methyl-1,2,3,4-tetrahydroquinoline using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), catalysts (e.g., palladium, copper), solvents (e.g., ethanol, toluene).
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., acetone, acetic acid).
Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., ether, tetrahydrofuran).
Major Products
Substitution: Various substituted tetrahydroquinolines.
Oxidation: Quinoline derivatives.
Reduction: 1-Methyl-1,2,3,4-tetrahydroquinoline.
相似化合物的比较
Similar Compounds
5-Bromo-1,2,3,4-tetrahydroquinoline: Similar structure but lacks the methyl group at the 1st position.
1-Methyl-1,2,3,4-tetrahydroquinoline: Similar structure but lacks the bromine atom at the 5th position.
5-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline: Similar structure but has an additional methyl group at the 8th position.
Uniqueness
5-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline is unique due to the presence of both the bromine atom and the methyl group, which confer distinct chemical properties and reactivity. This combination allows for specific interactions with molecular targets, making it valuable in medicinal chemistry and organic synthesis .
属性
IUPAC Name |
5-bromo-1-methyl-3,4-dihydro-2H-quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c1-12-7-3-4-8-9(11)5-2-6-10(8)12/h2,5-6H,3-4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKTDKRYRSHLSAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


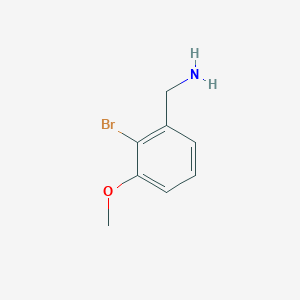
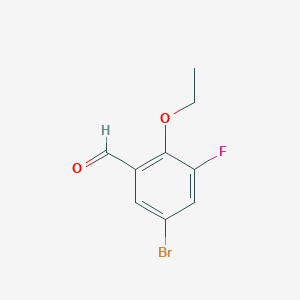

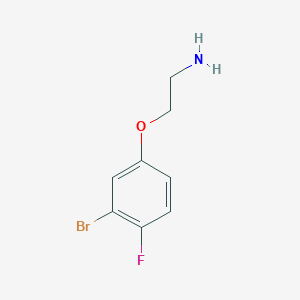
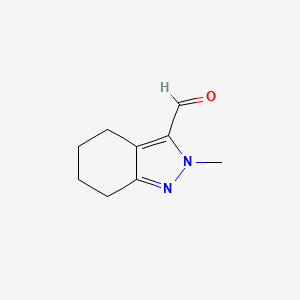
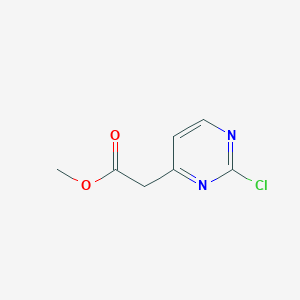
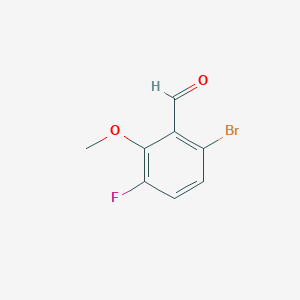
![2-Bromo-5-chloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1446694.png)
